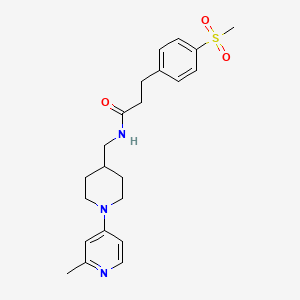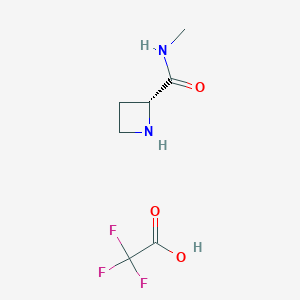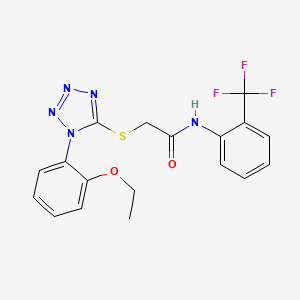![molecular formula C17H19NO3S B2970542 (E)-N-[2-(3-methylphenoxy)ethyl]-2-phenylethenesulfonamide CAS No. 1223876-50-3](/img/structure/B2970542.png)
(E)-N-[2-(3-methylphenoxy)ethyl]-2-phenylethenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-[2-(3-methylphenoxy)ethyl]-2-phenylethenesulfonamide, commonly known as MPES, is a sulfonamide-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPES is a white crystalline powder that has a molecular weight of 365.46 g/mol.
Mecanismo De Acción
The mechanism of action of MPES is not well understood. However, it has been proposed that MPES may exert its biological effects by binding to specific receptors or enzymes in the body. For example, MPES has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
MPES has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that MPES inhibits the activity of COX-2, which is involved in the production of inflammatory mediators. MPES has also been shown to induce apoptosis in cancer cells. In addition, MPES has been used as a fluorescent probe for the detection of metal ions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPES has several advantages for lab experiments, including its easy synthesis, low toxicity, and high stability. However, MPES also has some limitations, including its poor solubility in water and limited availability.
Direcciones Futuras
There are several future directions for the research on MPES. One potential direction is the development of MPES-based fluorescent probes for the detection of metal ions in biological systems. Another potential direction is the design of MPES-based metal complexes for the development of metal-based drugs. Furthermore, the investigation of the mechanism of action of MPES and its potential applications in other fields such as material science and environmental science is also an important future direction.
Conclusion:
In conclusion, MPES is a sulfonamide-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPES has been extensively studied for its anti-inflammatory and anti-cancer properties, as well as its potential applications in material science and biological sciences. Although the mechanism of action of MPES is not well understood, it has been proposed that MPES may exert its biological effects by binding to specific receptors or enzymes in the body. MPES has several advantages for lab experiments, including its easy synthesis, low toxicity, and high stability. However, MPES also has some limitations, including its poor solubility in water and limited availability. There are several future directions for the research on MPES, including the development of MPES-based fluorescent probes and metal-based drugs, as well as the investigation of its mechanism of action and potential applications in other fields.
Métodos De Síntesis
The synthesis of MPES involves several steps, including the reaction of 3-methylphenol with 2-bromoethyl ether to obtain 2-(3-methylphenoxy)ethanol. The obtained compound is then reacted with thionyl chloride to obtain 2-(3-methylphenoxy)ethyl chloride. Finally, the reaction of 2-(3-methylphenoxy)ethyl chloride with N-phenylethylsulfonamide in the presence of a base such as potassium carbonate leads to the formation of MPES.
Aplicaciones Científicas De Investigación
MPES has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and biological sciences. In medicinal chemistry, MPES has been shown to exhibit anti-inflammatory and anti-cancer properties. In material science, MPES has been used as a building block for the synthesis of various polymers and materials. In biological sciences, MPES has been used as a fluorescent probe for the detection of metal ions and as a ligand for the design of metal-based drugs.
Propiedades
IUPAC Name |
(E)-N-[2-(3-methylphenoxy)ethyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-15-6-5-9-17(14-15)21-12-11-18-22(19,20)13-10-16-7-3-2-4-8-16/h2-10,13-14,18H,11-12H2,1H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWFIGLNLYYBHZ-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCNS(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OCCNS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorophenyl)-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2970459.png)



![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-fluorocyclobutane-1-carboxylic acid](/img/structure/B2970467.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea](/img/structure/B2970469.png)
![5-(3-chloro-4-methylphenyl)-1-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2970470.png)
![Methyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-4-carboxylate](/img/structure/B2970472.png)


![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)cyclohexanecarboxamide](/img/structure/B2970478.png)

![N-(2,6-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2970480.png)
![3-chloro-N-[(4-ethoxyphenyl)methyl]-4-methoxyaniline](/img/structure/B2970482.png)